molecular formula C13H15N3O2 B1589667 4-Isobutylamino-3-nitroquinoline CAS No. 99009-85-5

4-Isobutylamino-3-nitroquinoline

Cat. No. B1589667
Key on ui cas rn: 99009-85-5
M. Wt: 245.28 g/mol
InChI Key: CDUWBBGUDMBQDE-UHFFFAOYSA-N
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Patent
US04698348

Procedure details

To 50.0 g (0.269 mole) of 4-hydroxy-3-nitroquinoline in 300 ml of N,N-dimethylformamide in a 500 ml erlenmeyer flask was added, gradually, 44.3 g (0.2892 mole) of phosphorus oxychloride. The resulting mixture was heated on a steam bath for about 15 minutes, and was then poured onto ice with stirring. After neutralization with saturated sodium bicarbonate solution, the resulting light-colored solid was separated by filtration and washed sequentially with a saturated sodium bicarbonate solution and water. The solid was dissolved in methylene chloride and the solution obtained was dried over sodium chloride, filtered and transferred to a 2 l erlenmeyer flask. Triethylamine (159.6 g, 1.577 moles) was added at one time, followed by the slow addition of 21.2 g (0.2892 mole) of isobutylamine. After the isobutylamine had been added, the mixture was heated on a steam bath for about 30 minutes. The methylene chloride was removed by rotary evaporation. Water was added to the residue obtained, and concentrated hydrochloric acid was subsequently added to dissolve the residue. The solution was filtered, and the filtrate was brought to pH 8-9 with concentrated ammonium hydroxide. The resulting yellow solid was filtered, washed with water, and dried to provide 73.4 g of crude 4-isobutylamino-3-nitroquinoline, m.p. 114°-118° C. The product was further purified by recrystallization from ethanol.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step Two
Quantity
159.6 g
Type
reactant
Reaction Step Three
Quantity
21.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].P(Cl)(Cl)(Cl)=O.C(N(CC)CC)C.[CH2:27]([NH2:31])[CH:28]([CH3:30])[CH3:29].Cl>CN(C)C=O>[CH2:27]([NH:31][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13])[CH:28]([CH3:30])[CH3:29]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
44.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
159.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C(C)C)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated on a steam bath for about 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
was then poured onto ice
CUSTOM
Type
CUSTOM
Details
After neutralization with saturated sodium bicarbonate solution, the resulting light-colored solid was separated by filtration
WASH
Type
WASH
Details
washed sequentially with a saturated sodium bicarbonate solution and water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
the solution obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium chloride
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
transferred to a 2 l erlenmeyer flask
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam bath for about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The methylene chloride was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
Water was added to the residue
CUSTOM
Type
CUSTOM
Details
obtained
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue
FILTRATION
Type
FILTRATION
Details
The solution was filtered
FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)NC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 73.4 g
YIELD: CALCULATEDPERCENTYIELD 111.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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